molecular formula C18H20N2 B12663882 3-(Phenyl(3-phenylpropyl)amino)propiononitrile CAS No. 55296-92-9

3-(Phenyl(3-phenylpropyl)amino)propiononitrile

Cat. No.: B12663882
CAS No.: 55296-92-9
M. Wt: 264.4 g/mol
InChI Key: QGUBGDBSEFJAQN-UHFFFAOYSA-N
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Description

EINECS 259-576-9, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the class of triazines. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The reaction proceeds as follows:

C3N3Cl3+6NH3C3N3(NH2)3+3NH4Cl\text{C}_3\text{N}_3\text{Cl}_3 + 6\text{NH}_3 \rightarrow \text{C}_3\text{N}_3(\text{NH}_2)_3 + 3\text{NH}_4\text{Cl} C3​N3​Cl3​+6NH3​→C3​N3​(NH2​)3​+3NH4​Cl

Another method involves the reaction of melamine with formaldehyde under acidic conditions. The reaction is carried out at a temperature of around 80-90°C and results in the formation of 1,3,5-triazine-2,4,6-triamine.

Industrial Production Methods

In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using the cyanuric chloride method. The process involves the continuous addition of ammonia to a solution of cyanuric chloride, followed by filtration and purification to obtain the final product. The reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyanuric acid.

    Reduction: It can be reduced to form melamine.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an organic solvent at a temperature of around 0-25°C.

    Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent at a temperature of around 50-100°C.

Major Products Formed

    Oxidation: Cyanuric acid.

    Reduction: Melamine.

    Substitution: Various substituted triazines, depending on the nucleophile used.

Scientific Research Applications

1,3,5-triazine-2,4,6-triamine has numerous scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used as a reagent in biochemical assays and as a stabilizer for enzymes.

    Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antiviral and anticancer drugs.

    Industry: It is used in the production of resins, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form stable complexes with various metal ions. This property makes it useful as a chelating agent in various applications. The compound can also interact with nucleophiles, leading to the formation of substituted triazines. The molecular targets and pathways involved in its action depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

1,3,5-triazine-2,4,6-triamine can be compared with other triazine compounds, such as:

    Cyanuric acid: Similar in structure but differs in its oxidation state and chemical reactivity.

    Melamine: Similar in structure but differs in its reduction state and chemical reactivity.

    Atrazine: A herbicide that shares the triazine core but has different substituents, leading to different chemical properties and applications.

The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatility and wide range of applications in various fields, from chemistry to medicine to industry.

Properties

CAS No.

55296-92-9

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

3-[N-(3-phenylpropyl)anilino]propanenitrile

InChI

InChI=1S/C18H20N2/c19-14-8-16-20(18-12-5-2-6-13-18)15-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,15-16H2

InChI Key

QGUBGDBSEFJAQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN(CCC#N)C2=CC=CC=C2

Origin of Product

United States

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